N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(3-nitrophenoxy)acetamide
Description
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(3-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of phthalimide derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-2-(3-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O6/c20-14(9-25-11-5-3-4-10(8-11)19(23)24)17-18-15(21)12-6-1-2-7-13(12)16(18)22/h1-8H,9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOGSOUGBKHTSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)COC3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197938 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(3-nitrophenoxy)acetamide typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide core. This is followed by the introduction of the nitrophenoxyacetamide moiety through nucleophilic substitution reactions. Common reagents include phthalic anhydride, amines, and nitrophenoxyacetyl chloride. Reaction conditions often involve heating under reflux in an appropriate solvent such as toluene or acetonitrile.
Industrial Production Methods
Industrial production methods for such compounds generally involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.
Substitution: The phthalimide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted phthalimide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive phthalimide derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(3-nitrophenoxy)acetamide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The nitro group may play a role in redox reactions, while the phthalimide core can interact with various biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced anticancer activity.
Pomalidomide: Another thalidomide derivative with potent anticancer effects.
Uniqueness
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(3-nitrophenoxy)acetamide is unique due to the presence of the nitrophenoxyacetamide moiety, which may confer distinct biological activities compared to other phthalimide derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
